molecular formula C20H25N5O10 B058413 Nikkomycin pseudo-Z CAS No. 120796-21-6

Nikkomycin pseudo-Z

Cat. No.: B058413
CAS No.: 120796-21-6
M. Wt: 495.4 g/mol
InChI Key: NVRDDWVSOKPQFQ-UHFFFAOYSA-N
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Description

Nikkomycin pseudo-Z is a nucleoside-peptide antibiotic that belongs to the nikkomycin family. It is structurally similar to nikkomycin Z and is known for its potent antifungal properties. This compound inhibits chitin synthase, an enzyme crucial for the synthesis of chitin, which is a vital component of the fungal cell wall .

Scientific Research Applications

Nikkomycin pseudo-Z has a wide range of applications in scientific research:

Mechanism of Action

Nikkomycin pseudo-Z works by inhibiting chitin synthase, an enzyme responsible for the synthesis of chitin, a key component of the fungal cell wall . This inhibition disrupts the formation of chitin, leading to fungal growth inhibition and cell death .

Safety and Hazards

Nikkomycin Z has been used in trials studying the treatment and basic science of Coccidioidomycosis . It has shown no safety concerns in a human Phase 1 trial or in extensive toxicology studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nikkomycin pseudo-Z involves multiple steps, starting from the nucleoside and peptide precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using genetically engineered strains of Streptomyces. These strains are optimized to produce high yields of the compound through controlled fermentation conditions, including specific nutrient media, temperature, and pH .

Chemical Reactions Analysis

Types of Reactions

Nikkomycin pseudo-Z undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions include various nikkomycin analogs, each with distinct biological activities. These analogs are studied for their potential use as antifungal agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nikkomycin pseudo-Z is unique due to its specific inhibition of chitin synthase, making it highly effective against fungi that rely heavily on chitin for their cell wall integrity. Its structural similarity to the natural substrate of chitin synthase allows it to act as a competitive inhibitor, providing a targeted approach to antifungal therapy .

Properties

IUPAC Name

2-[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O10/c1-6(12(27)9-3-2-7(26)4-22-9)10(21)18(31)24-11(19(32)33)16-14(29)13(28)15(35-16)8-5-23-20(34)25-17(8)30/h2-6,10-16,26-29H,21H2,1H3,(H,24,31)(H,32,33)(H2,23,25,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRDDWVSOKPQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)C3=CNC(=O)NC3=O)O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120796-21-6
Record name Nikkomycin pseudo-Z
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120796216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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